molecular formula C26H22N2O3S B11207480 (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

Cat. No.: B11207480
M. Wt: 442.5 g/mol
InChI Key: CFGMNBVSMGXJIC-ZVHZXABRSA-N
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Description

(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one is a complex organic compound that belongs to the class of benzothiazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, methoxybenzaldehyde, and benzothiazinone precursors. The reaction conditions may involve:

    Condensation reactions: To form the methoxyphenylmethylidene moiety.

    Cyclization reactions: To construct the benzothiazinone ring.

    Purification steps: Such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Optimization of reaction conditions: To maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield quinone derivatives.

    Reduction: May yield reduced isoquinoline or benzothiazinone derivatives.

    Substitution: May yield various substituted benzothiazinones.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as intermediates in the synthesis of other complex molecules.

    Study of reaction mechanisms: To understand the behavior of benzothiazinones under different conditions.

Biology

    Biological assays: To evaluate the biological activity of the compound.

    Drug discovery: Potential lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial activity: Potential use as an antimicrobial agent.

    Anti-inflammatory properties: Investigated for its anti-inflammatory effects.

Industry

    Material science: Used in the development of new materials with specific properties.

    Catalysis: Potential use as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one involves:

    Molecular targets: Such as enzymes or receptors in biological systems.

    Pathways involved: May include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazinone derivatives: Compounds with similar core structures.

    Isoquinoline derivatives: Compounds with similar isoquinoline moieties.

Uniqueness

    Structural uniqueness: The specific combination of functional groups and ring systems.

    Biological activity: Unique biological properties compared to other similar compounds.

This article provides a comprehensive overview of (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one based on general knowledge of similar compounds. For more specific information, further research and experimental data would be required.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C26H22N2O3S/c1-31-21-9-6-17(7-10-21)14-24-25(29)27-22-15-19(8-11-23(22)32-24)26(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)/b24-14+

InChI Key

CFGMNBVSMGXJIC-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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